molecular formula C24H28N4O4S B4563273 4-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)butanamide

4-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)butanamide

Cat. No.: B4563273
M. Wt: 468.6 g/mol
InChI Key: RDMKSHOONJWBJG-UHFFFAOYSA-N
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Description

4-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)butanamide is a useful research compound. Its molecular formula is C24H28N4O4S and its molecular weight is 468.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.18312656 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry Applications

Heterocyclic compounds play a crucial role in medicinal chemistry and materials science. The synthesis of thienopyridines and other fused derivatives from acetoacetanilides is a significant area of study. For instance, the reaction of 3-Oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide with arylidinecyanothioacetamide results in pyridinethione derivatives, which upon further reaction yield thieno[2,3-b]pyridine derivatives. These compounds have potential applications in the development of new therapeutic agents due to their diverse biological activities (Harb, Hussein, & Mousa, 2006).

Antimicrobial Evaluation

The synthesis of novel pyrazolopyrimidines incorporating sulfonyl groups has shown significant antimicrobial activity, surpassing the activity of reference drugs in some cases. This highlights the potential of sulfonyl-containing heterocyclic compounds in developing new antimicrobial agents. The sulfonyl moiety's presence in these compounds contributes to their effectiveness against a range of bacteria and fungi, suggesting a promising avenue for antibiotic research (Alsaedi, Farghaly, & Shaaban, 2019).

Crystal Structure Analysis

The crystal structures of organic salts, such as pyrimethaminium benzenesulfonate monohydrate, reveal the significance of hydrogen-bonded bimolecular ring motifs in stabilizing these compounds. Such structural insights are invaluable for understanding the interactions at the molecular level, which is critical for the design of compounds with desired properties. The detailed investigation of these structures can inform the synthesis of novel compounds with specific applications in various industries, including pharmaceuticals and materials science (Balasubramani, Muthiah, & Lynch, 2007).

Properties

IUPAC Name

4-(2,3-dimethylphenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-16-7-5-8-22(18(16)3)32-14-6-9-24(29)27-20-10-12-21(13-11-20)33(30,31)28-23-15-17(2)25-19(4)26-23/h5,7-8,10-13,15H,6,9,14H2,1-4H3,(H,27,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMKSHOONJWBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 2
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4-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 3
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4-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 4
4-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 5
4-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.